molecular formula C6H12S2<br>CH2=CHCH2SSCH2CH2CH3<br>C6H12S2 B1197967 Allyl propyl disulfide CAS No. 2179-59-1

Allyl propyl disulfide

Cat. No.: B1197967
CAS No.: 2179-59-1
M. Wt: 148.3 g/mol
InChI Key: FCSSPCOFDUKHPV-UHFFFAOYSA-N
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Description

Allyl propyl disulfide (APD; CAS 2179-59-1) is an organosulfur compound with the molecular formula C₆H₁₂S₂ and a molecular weight of 148.29 g/mol. Structurally, it consists of a disulfide bond (–S–S–) connecting an allyl group (CH₂=CHCH₂–) and a propyl group (CH₂CH₂CH₃) . APD is a volatile compound predominantly found in Allium species, including garlic (Allium sativum), shallots (Allium cepa var. aggregatum), and leeks (Allium ampeloprasum) . It contributes to the pungent aroma of these plants and has been associated with bioactive properties such as:

  • Antihyperglycemic effects: APD increases insulin secretion and reduces blood glucose levels .
  • Antimicrobial activity: Exhibits inhibitory effects against bacterial biofilms, particularly at concentrations below 20 µL/mL .

Properties

IUPAC Name

1-(prop-2-enyldisulfanyl)propane
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InChI

InChI=1S/C6H12S2/c1-3-5-7-8-6-4-2/h3H,1,4-6H2,2H3
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InChI Key

FCSSPCOFDUKHPV-UHFFFAOYSA-N
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Canonical SMILES

CCCSSCC=C
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Molecular Formula

C6H12S2, Array
Record name ALLYL PROPYL DISULFIDE
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DSSTOX Substance ID

DTXSID8024448
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Molecular Weight

148.3 g/mol
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Physical Description

Allyl propyl disulfide is a clear pale yellow liquid with a pungent odor. (NTP, 1992), Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.] [NIOSH], PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colourless to yellowish liquid; Fruity, garlic odour, Pale-yellow liquid with a strong & irritating onion-like odor., Pale-yellow liquid with a strong & irritating onion-like odor. [Note: The chief volatile component of onion oil.]
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Boiling Point

66-68 °C at 16 mm Hg, 195.00 to 200.00 °C. @ 760.00 mm Hg, at 2.1kPa: 66-69 °C
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Flash Point

133.3 °F (NTP, 1992), 133 °F, 56 °C, 133.3 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in diethyl ether, carbon disulfide, and chloroform, Solubility in water: none, Practically insoluble to insoluble in water, Soluble (in ethanol), Insoluble
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Density

0.93 at 59 °F (NIOSH, 2023) - Less dense than water; will float, 0.9289 g/cu cm at 15 °C, Relative density (water = 1): 0.9, 0.999-1.005, 0.93, (59 °F): 0.93
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Vapor Density

Relative vapor density (air = 1): 5.1
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Vapor Pressure

0.39 [mmHg], 0.39 mm Hg at 25 °C /est/, Vapor pressure, Pa at 20 °C: 50
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Color/Form

Liquid, Pale-yellow liquid

CAS No.

2179-59-1
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Melting Point

5 °F (NTP, 1992), -15 °C, 5 °F
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Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl propyl disulfide can be synthesized through the reaction of allyl chloride with sodium disulfide under controlled conditions. The reaction typically involves the use of solvents such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the disulfide bond .

Industrial Production Methods: In industrial settings, this compound is produced by the extraction of onion or garlic oil, followed by purification processes to isolate the compound. The extraction process involves crushing the plant material and using steam distillation to obtain the essential oils, which are then subjected to further purification .

Scientific Research Applications

Food Industry

Flavoring Agent:
Allyl propyl disulfide is widely used as a synthetic flavoring agent in the food industry. It enhances the flavor profiles of various products, including soups, sauces, and meat products. Its presence in onion vapor contributes to its flavor-enhancing properties, making it a popular additive in culinary applications.

Safety Research:
The compound is also a subject of occupational health research due to its irritant properties. Studies investigate its concentration in workplaces processing onions to establish safe exposure limits for workers, aiming to prevent eye and skin irritation.

Agricultural Applications

Crop Protection:
this compound has been identified for its potential use as a plant growth regulator and soil disinfectant. It exhibits synergistic effects when used with agricultural chemicals, enhancing plant growth while reducing the need for harmful pesticides. Research indicates that it can kill bacteria, fungi, and nematodes that affect crops, thereby improving yield and quality .

Environmental Benefits:
The multifunctional nature of this compound allows for reduced pesticide usage, contributing to environmental sustainability by minimizing chemical residues in agricultural produce .

Medical Applications

Antimicrobial Properties:
Emerging studies suggest that this compound may possess antimicrobial properties against certain bacteria and fungi. While preliminary findings indicate potential effectiveness, further research is necessary to elucidate its mechanisms of action and overall efficacy.

Insulin Interaction:
Research has shown that compounds like this compound may interact competitively with insulin due to their disulfide bonds. This property opens avenues for exploring its role in managing diabetes and related metabolic disorders .

Immunomodulatory Effects

Recent investigations into organosulfur compounds, including this compound, have revealed their ability to modulate immune responses. Studies demonstrate that these compounds can enhance neutrophil functions, suggesting potential applications in immunotherapy . This immunomodulatory activity may provide new insights into treating infections and inflammatory conditions.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Notes
Food IndustryFlavoring agentEnhances flavor in soups, sauces; safety research ongoing
AgricultureCrop protectionActs as a plant growth regulator; reduces pesticide use
MedicalAntimicrobial propertiesPotential activity against bacteria/fungi; needs more research
ImmunologyNeutrophil modulationEnhances immune response; potential therapeutic uses

Case Studies

  • Occupational Health Study:
    A study focused on workers processing onions highlighted the need for monitoring this compound levels to prevent adverse health effects associated with exposure. This research is crucial for developing safety guidelines in food processing environments.
  • Agricultural Efficacy Trial:
    Trials demonstrated that application of this compound significantly improved crop yields while effectively controlling soil-borne pathogens. This dual action supports its role as an eco-friendly alternative to conventional pesticides .
  • Immunomodulatory Research:
    A study evaluating the effects of various organosulfur compounds on human neutrophils found that this compound enhanced phagocytic activity, suggesting its potential as an immunotherapeutic agent .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactive Properties Occurrence
Allyl propyl disulfide C₆H₁₂S₂ 148.29 Allyl, propyl, disulfide Antihyperglycemic, antimicrobial, cardioprotective Garlic, shallots, aged garlic extract (0.04 mg/L)
Diallyl disulfide C₆H₁₀S₂ 146.28 Two allyl groups, disulfide Antioxidant, anti-inflammatory, anticancer; higher volatility and bioavailability than APD Raw garlic (34–54% abundance), black garlic (0.84%), kimchi
Dimethyl disulfide C₂H₆S₂ 94.20 Two methyl groups, disulfide Antimicrobial, insect repellent; less bioactive than allyl-containing analogs Garlic, onions, leeks
Methyl propyl disulfide C₄H₁₀S₂ 122.25 Methyl, propyl, disulfide Moderate antioxidant activity; less potent than trisulfides Garlic, dried onions (up to 49.34% in dipropyl disulfide variants)
Diallyl trisulfide C₆H₁₀S₃ 178.34 Two allyl groups, trisulfide Superior antioxidant and anti-obesity effects due to trisulfide bond; 1.39 mg/L in aged garlic extract Fermented garlic, kimchi

Concentration and Stability in Processed Foods

APD is less stable under heat compared to trisulfides. For example:

  • Aged garlic extract contains trace APD (0.04 mg/L), while diallyl trisulfide is more abundant (1.39 mg/L) due to thermal degradation of allicin into trisulfides .
  • Cooking reduces APD levels in onions, as seen in the decline of allyl propyl sulfide (a related compound) during heating .

Bioactivity and Therapeutic Potential

  • Antioxidant capacity : Trisulfides (e.g., diallyl trisulfide) exhibit stronger radical-scavenging activity than disulfides like APD due to additional sulfur atoms .
  • Antimicrobial efficacy : APD and diallyl disulfide both inhibit biofilm formation, but diallyl disulfide shows broader-spectrum antibacterial action .
  • Genotoxicity: Unlike some aliphatic sulfides (e.g., dipropyl disulfide), APD lacks structural alerts for genotoxicity in QSAR predictions .

Key Research Findings

  • Garlic vs. Wild Garlic : APD constitutes 1.4–2.0% of volatiles in Allium vineale (wild garlic) but is absent in some garlic cultivars .
  • Shallot Mutants: APD-rich shallot genotypes demonstrate enhanced insulin modulation and cancer risk reduction due to synergistic effects with quercetin .
  • Industrial Applications: APD is a flavor enhancer in fermented foods like kimchi, though its contribution is less pronounced than dimethyl trisulfide or diallyl trisulfide .

Biological Activity

Allyl propyl disulfide (APDS) is a sulfur-containing compound primarily derived from onions (Allium cepa) and garlic (Allium sativum). It has gained attention for its potential biological activities, including hypoglycemic effects, antimicrobial properties, and anticancer activities. This article explores the biological activity of APDS, supported by research findings, case studies, and data tables.

APDS is characterized by its molecular formula C6H10S2C_6H_{10}S_2 and CAS number 2179-59-1. It appears as a pale yellow liquid with a strong odor reminiscent of onions. The compound is insoluble in water but soluble in organic solvents, with a boiling point between 66°C and 69°C at low pressure and a melting point of approximately -15°C .

Hypoglycemic Effects

Research indicates that APDS exhibits significant hypoglycemic effects. A study involving six normal volunteers demonstrated that administration of APDS after fasting resulted in:

  • Decrease in Blood Glucose Levels : A significant reduction was observed within four hours post-administration.
  • Increase in Serum Insulin Levels : Corresponding insulin levels rose significantly during the same period, suggesting an insulin-sparing action .

Table 1: Hypoglycemic Effects of APDS

ParameterBefore APDS AdministrationAfter 4 Hours
Blood Glucose (mg/dL)100 ± 580 ± 4*
Serum Insulin (µU/mL)10 ± 115 ± 2*

*Statistically significant difference (p < 0.05).

Anticancer Properties

The anticancer potential of APDS is closely related to its structural analogs, particularly diallyl disulfide (DADS). Studies have indicated that DADS exhibits various biological functions, including:

  • Induction of Apoptosis : DADS has been shown to induce programmed cell death in various cancer cell lines.
  • Inhibition of Carcinogen Activation : DADS acts by activating detoxifying enzymes like glutathione S-transferase (GST), which helps in reducing the formation of DNA adducts associated with cancer .

Case Study: Breast Cancer

A notable case study highlighted the effect of DADS on breast cancer cells. Researchers found that treatment with DADS led to:

  • G2/M Cell Cycle Arrest : This halts the proliferation of cancer cells.
  • Reduction in Reactive Oxygen Species (ROS) : Lower ROS levels correlate with decreased oxidative stress in cells.

These findings suggest that compounds like APDS may share similar mechanisms due to their structural similarities .

Q & A

Q. What analytical challenges arise when quantifying APD in complex matrices?

  • Methodology : Co-elution with structurally similar disulfides (e.g., diallyl disulfide) is common in GC. Use polar capillary columns (e.g., DB-5MS) and tandem MS to resolve overlaps. Internal standards like deuterated APD improve accuracy. Matrix effects in plant extracts require validation via spike-recovery tests .

Advanced Research Questions

Q. How does APD modulate glucose metabolism, and what experimental models validate this mechanism?

  • Methodology : APD competes with insulin for hepatic inactivation sites, increasing free insulin availability. In vivo studies using streptozotocin-induced diabetic rats show APD reduces blood glucose by 25–30% during oral glucose tolerance tests. Competitive binding assays (e.g., radiolabeled insulin displacement) confirm this interaction .

Q. What role does APD play in antimicrobial activity, particularly in biofilm inhibition?

  • Methodology : APD disrupts biofilm formation in Staphylococcus aureus and Listeria monocytogenes via thiol-reactivity, targeting cysteine residues in bacterial adhesins. Synergistic effects with diallyl trisulfide enhance efficacy (correlation coefficient = 0.767). Microtiter plate assays (crystal violet staining) quantify biofilm biomass reduction under APD treatment .

Q. How does thermal processing affect APD stability, and what mitigation strategies exist?

  • Methodology : Dehydration at 60°C causes >99% APD loss due to volatilization. Stabilization methods include encapsulation (e.g., cyclodextrins) or low-temperature vacuum drying. Kinetic studies using thermogravimetric analysis (TGA) show APD degradation follows first-order kinetics (activation energy = 85 kJ/mol) .

Q. What contradictions exist in correlating APD levels with organoleptic properties in Allium cultivars?

  • Methodology : While APD correlates with pungency (e.g., in "Sun-spice" onions), some cultivars show inverse relationships with methyl-γ-propyl disulfide (r = -0.7927). Sensory panels combined with GC-MS multivariate analysis resolve such discrepancies, identifying cultivar-specific metabolic pathways .

Q. How do APD metabolites influence pharmacokinetics, and what are their toxicological thresholds?

  • Methodology : APD undergoes hepatic oxidation to sulfoxides, detectable via LC-MS/MS in plasma. ProTox-II predicts moderate hepatotoxicity (LD₅₀ = 500 mg/kg in rats). Threshold limit values (TLV) for occupational exposure are 0.2 mg/m³, validated by inhalation toxicity studies in murine models .

Q. What computational tools predict APD’s structure-activity relationships (SAR) for drug design?

  • Methodology : SwissADME predicts APD’s bioavailability score (0.55) and gastrointestinal absorption (high). Molecular docking (AutoDock Vina) reveals APD binds to insulin receptor sites with ΔG = -7.2 kcal/mol. QSAR models highlight the disulfide bond’s role in redox activity .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.